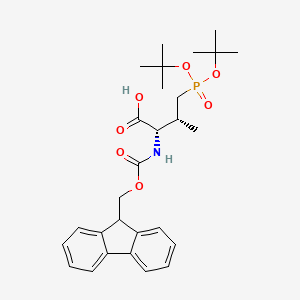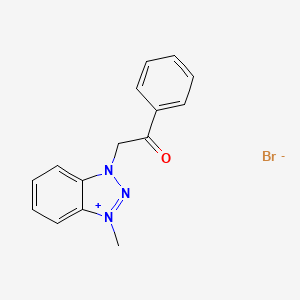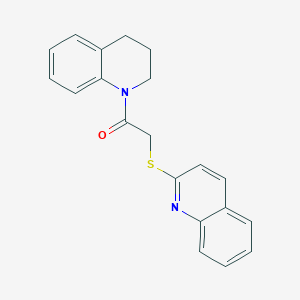
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone
カタログ番号 B2477000
CAS番号:
852698-71-6
分子量: 334.44
InChIキー: FZZUYBVBHUMJED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone, also known as DQ-1, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a number of areas, including cancer research, neurodegenerative diseases, and inflammation.
科学的研究の応用
Cytotoxicity and Anticancer Properties
- 4-Aminoquinoline Derivatives : A series of 4-aminoquinoline derivatives, related to the compound , were synthesized and examined for their cytotoxic effects on human breast tumor cell lines, showing significant effectiveness. This indicates potential as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).
Synthesis and Chemical Properties
- Regio- and Chemoselective Multicomponent Protocols : Studies on the synthesis of various derivatives starting from compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone have been conducted. These studies highlight the importance of understanding the chemical properties and potential applications in synthesizing new compounds (Chebanov et al., 2008).
Antibacterial Activity
- Novel Series of Substituted Ethanones : Research on a new series of related compounds has shown potential antibacterial activity against various bacterial strains, highlighting its relevance in developing new antibacterial agents (Joshi et al., 2011).
Photophysics and Computational Studies
- Photophysics of Derivatives : A study on dihydroquinazolinone derivatives, closely related to the query compound, involved spectral, photophysical, and computational studies. This research aids in understanding the physical properties and potential applications in various fields (Pannipara et al., 2017).
Antimicrobial and Synthesis Studies
- Pyrazole Derivatives with Quinoline Ring System : These derivatives have been synthesized and evaluated for their in vitro antibacterial activity, demonstrating significant activity against various bacterial strains. This indicates potential applications in antimicrobial drug development (Raju et al., 2016).
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-13-5-8-16-7-2-4-10-18(16)22)14-24-19-12-11-15-6-1-3-9-17(15)21-19/h1-4,6-7,9-12H,5,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZUYBVBHUMJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinolin-2-ylthio)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
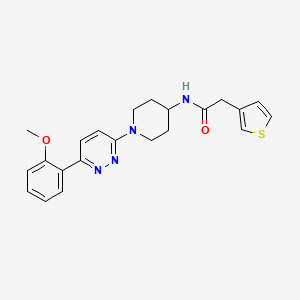
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)
![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)
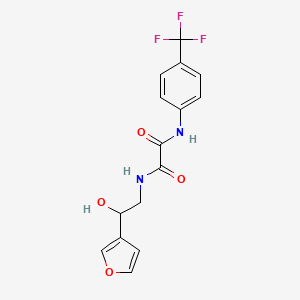
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
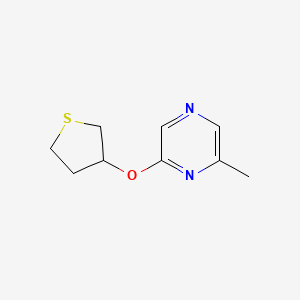
![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
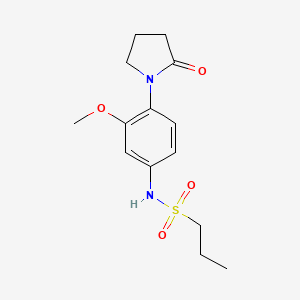
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)
